Ethyl Indoline-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPUTPAKVZNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl Indoline 2 Carboxylate
Classical and Contemporary Approaches to the Indoline-2-carboxylate Scaffold
The synthesis of the indoline-2-carboxylate framework has traditionally relied on the modification of pre-formed indole (B1671886) rings or the cyclization of acyclic precursors. These methods remain fundamental in organic synthesis.
Catalytic hydrogenation of the corresponding indole, ethyl indole-2-carboxylate (B1230498), represents a direct pathway to the indoline (B122111) scaffold. This transformation, however, is not without its challenges. The hydrogenation of the electron-rich indole nucleus can be difficult due to the molecule's high resonance stabilization. nih.gov Furthermore, the resulting indoline product, a cyclic secondary amine, can act as a poison to the metal catalyst, impeding the reaction's progress. nih.gov
Research has shown that under certain conditions, such as using a Platinum on carbon (Pt/C) catalyst with p-toluenesulfonic acid in water, ethyl indole-2-carboxylate can be completely deactivated, showing no reaction. nih.gov Similarly, some modern iridium-based catalytic systems developed for asymmetric hydrogenation have also proven ineffective for substrates like methyl 1H-indole-2-carboxylate. chinesechemsoc.org
Successful hydrogenation often requires the use of N-protected indole derivatives. For instance, N-(tert-butoxycarbonyl)indoles can be effectively reduced to the corresponding indolines using catalysts like 10% Palladium hydroxide (B78521) on carbon [Pd(OH)2/C] with polymethylhydrosiloxane as the reducing agent, proceeding smoothly at room temperature. researchgate.net
Beyond catalytic hydrogenation, various chemical reduction methods are employed to convert ethyl indole-2-carboxylate and its derivatives into the desired indoline. The precursor, ethyl indole-2-carboxylate, is commonly synthesized via the Reissert indole synthesis. derpharmachemica.com This process involves the condensation of a 2-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the intermediate 2-nitrophenylpyruvate. derpharmachemica.comgoogle.com
Several reducing agents can accomplish this reductive cyclization and the subsequent reduction of the indole ring:
Dissolving Metal Reduction: A well-established method for reducing indole-2-carboxylic acid involves the use of alkali metals like lithium, sodium, or potassium in liquid ammonia. google.com This approach effectively reduces the pyrrole (B145914) ring of the indole nucleus.
Metal and Acid: Early methods described the reduction of ethyl indole-2-carboxylate to its indoline form using metallic tin and dry hydrogen chloride gas in ethanol (B145695) under pressure. google.com This reaction proceeds through a tin complex intermediate that is subsequently treated with ammonia to release the final product. google.com
Ferrous Sulfate: The Reissert synthesis can utilize ferrous sulfate and ammonium hydroxide for the reductive cyclization step to form the indole ring from the nitro precursor. orgsyn.org
These varied reduction strategies provide multiple pathways to the indoline-2-carboxylate scaffold, with the choice of method often depending on the specific substrate and desired reaction scale.
Table 1: Comparison of Reduction Methods for Indole-2-carboxylate Precursors
| Method | Substrate | Reducing Agent/Catalyst | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| Dissolving Metal | Indole-2-carboxylic acid | Lithium in liquid ammonia | -35 °C, with aniline (B41778) as proton source | Indoline-2-carboxylic acid | google.com |
| Metal/Acid | Ethyl indole-2-carboxylate | Tin and HCl in ethanol | High pressure, sealed bomb, 36 hours | Ethyl indoline-2-carboxylate (via tin complex) | google.com |
| Catalytic Hydrogenation | Ethyl o-nitrophenylpyruvate | Platinum (Pt) catalyst | Low-pressure H₂, acetic acid solvent | Ethyl indole-2-carboxylate | orgsyn.org |
| Chemical Reduction | Ethyl o-nitrophenylpyruvate | Ferrous sulfate and ammonium hydroxide | Not specified | Ethyl indole-2-carboxylate | orgsyn.org |
| Hydrosilylation | N-Boc-indole-2-carboxylate | 10% Pd(OH)₂/C and PMHS | Room temperature | N-Boc-indoline-2-carboxylate | researchgate.net |
Direct C-H functionalization at the C-2 position of an unsubstituted indoline ring to install an ethyl carboxylate group is a challenging transformation. Consequently, one-step synthesis strategies starting from indoline are not commonly reported. The prevailing synthetic logic involves constructing the heterocyclic ring with the carboxylate group already incorporated, either through cyclization of a functionalized precursor or by modification of an indole derivative as described in the preceding sections.
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced powerful techniques that offer improvements in efficiency, sustainability, and molecular complexity. These methods have been applied to the synthesis of the indoline-2-carboxylate scaffold, primarily by enabling novel routes to its immediate indole precursor.
A notable advancement in the synthesis of the precursor, ethyl indole-2-carboxylate, employs microwave-assisted organic synthesis in ionic liquids. This "green chemistry" approach provides significant advantages, including drastically reduced reaction times, milder conditions, high yields, and simplified workup procedures. scielo.brscielo.br
The reaction typically involves the condensation of a 2-halo aryl aldehyde or ketone with ethyl isocyanoacetate. researchgate.net The use of an ionic liquid, such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), is crucial as its ionic nature allows for highly effective interaction with microwave energy, leading to rapid heating and accelerated reaction rates. scielo.brresearchgate.net The synthesis is performed under controlled low-power microwave irradiation, often yielding the desired ethyl indole-2-carboxylate in minutes with excellent yields. researchgate.net This advanced method produces the indole scaffold, which can then be subjected to one of the reduction techniques previously discussed to obtain the final this compound.
Table 2: Microwave-Assisted Synthesis of Ethyl Indole-2-carboxylate Precursors
| Aryl Halide Substrate | Base/Solvent | Microwave Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chlorobenzaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 92 | researchgate.net |
| 2-Chloroacetophenone | [bmim]OH | 100 W, 50 °C | 10 | 95 | researchgate.net |
| 2-Bromo-5-chlorobenzaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 94 | researchgate.net |
| 1-Bromo-2-naphthaldehyde | [bmim]OH | 100 W, 50 °C | 10 | 91 | researchgate.net |
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures. These methods have been successfully applied to the direct assembly of the indoline-2-carboxylate scaffold through intramolecular C-H bond functionalization.
One such strategy involves the intramolecular dehydrogenative cyclization of 2-methoxyiminoacyl-protected phenylalanine derivatives. nih.gov This reaction, catalyzed by Palladium(II) acetate [Pd(OAc)₂], proceeds at elevated temperatures to directly afford substituted indoline-2-carboxylates. nih.gov
Another powerful approach is the palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov This method uses molecular oxygen as the terminal oxidant, representing an atom-economical and environmentally friendly process. The reaction constructs the N-acetyl-indole-2-carboxylate ring system, which serves as an immediate precursor to the target compound following reduction and deacetylation. nih.gov These metal-catalyzed strategies offer sophisticated and direct entries into the indoline and indole core structures, providing access to highly functionalized derivatives. nih.govmdpi.com
Green Chemistry Principles in Indoline-2-carboxylate Synthesis
The synthesis of this compound, a valuable scaffold in medicinal chemistry, is increasingly being evaluated through the lens of green chemistry. This approach aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, employing catalytic reagents, and enhancing energy efficiency, are being applied to create more sustainable synthetic routes.
Atom Economy and Reaction Design
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. Traditional multi-step syntheses of indole and indoline derivatives often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.
For instance, the classical reductive cyclization of ethyl o-nitrophenylpyruvate, a key intermediate, has been performed using reagents like zinc in acetic acid or ferrous sulfate. orgsyn.orggoogle.com While effective, these methods generate stoichiometric amounts of metal waste, which can be environmentally problematic.
Calculation of Atom Economy for a Traditional Reductive Cyclization:
A simplified theoretical atom economy calculation for the reduction of an o-nitroaryl compound to an amino group using stannous chloride (a common method for similar transformations) highlights the potential for waste. In such reactions, a significant portion of the reactant mass is incorporated into byproducts rather than the final product.
Greener alternatives focus on catalytic hydrogenation, where molecular hydrogen is the reductant and the only byproduct is water. orgsyn.org Catalytic methods using platinum or palladium on a support offer near-perfect atom economy for the reduction step and allow for catalyst recycling, further enhancing the sustainability of the process.
Safer Solvents and Reaction Conditions
The choice of solvent is critical to the environmental impact of a synthetic process. Many traditional syntheses of indole derivatives have employed high-boiling point, hazardous solvents like toluene, xylene, or dimethylformamide (DMF). scielo.br Recent research has focused on replacing these with more benign alternatives.
Aqueous and Benign Organic Solvents: Studies have demonstrated the successful use of aqueous potassium hydroxide (KOH) in acetone (B3395972) for the N-alkylation of ethyl indol-2-carboxylate. mdpi.com This method avoids the need for harsher conditions or less desirable solvents like anhydrous DMSO, and the use of water simplifies handling and reduces toxicity. mdpi.com Ethanol is another commonly used solvent in subsequent reaction steps, such as hydrazinolysis, which is preferable to more toxic options. mdpi.com
Ionic Liquids: Ionic liquids have emerged as potential green solvents due to their low vapor pressure and high thermal stability. They have been used in combination with microwave irradiation to synthesize indole-2-carboxylic acid esters, offering high yields and short reaction times. scielo.brresearchgate.net
Catalysis and Energy Efficiency
Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. This is particularly relevant in the reduction of the indole ring to an indoline ring.
Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of indole precursors. nih.gov For example, the condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate in an ionic liquid can be completed in as little as 10 minutes under microwave heating, a significant improvement over conventional methods that may require several hours. scielo.brresearchgate.netscielo.br This rapid heating reduces energy consumption and can lead to higher product yields by minimizing side reactions. scielo.br
The following table summarizes a comparison between traditional and greener approaches for key steps in the synthesis of indoline-2-carboxylate derivatives.
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Green Advantage(s) |
|---|---|---|---|
| Reductive Cyclization (of nitro-precursor) | Zinc/Acetic Acid or Ferrous Sulfate orgsyn.orggoogle.com | Catalytic Hydrogenation (e.g., H₂/PtO₂) orgsyn.orgprepchem.com | High atom economy, avoids metal waste, water as byproduct. |
| N-Alkylation | KOH in anhydrous DMSO | Aqueous KOH in Acetone mdpi.com | Use of a safer, aqueous solvent system. |
| General Synthesis | Conventional heating in high-boiling solvents (e.g., Toluene) scielo.br | Microwave-assisted synthesis in ionic liquids scielo.brresearchgate.net | Reduced reaction time, increased energy efficiency, lower solvent volatility. |
| Process Type | Batch processing | Continuous flow chemistry with heterogeneous catalysts researchgate.netepa.gov | Improved safety, efficiency, and catalyst recyclability. |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient, aligning with the modern demands of the pharmaceutical and chemical industries.
Reactivity and Derivatization of Ethyl Indoline 2 Carboxylate
Functionalization at the Indoline (B122111) Nitrogen Atom
The nitrogen atom in the indoline ring is nucleophilic and readily participates in reactions with electrophiles. This allows for the introduction of various substituents, which can significantly modify the molecule's properties.
The nitrogen atom of the indoline ring can be functionalized through N-alkylation. While many studies focus on the more common precursor, ethyl indole-2-carboxylate (B1230498), the principles of N-alkylation are directly applicable. Protecting the nitrogen of the indole (B1671886) ring in ethyl 1H-indole-2-carboxylate requires careful conditions to prevent premature hydrolysis of the ester. nih.gov
Successful alkylation of the nitrogen of ethyl indole-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972). nih.govmdpi.com This method allows for controlled reactions to produce either the N-alkylated esters or, by adjusting the amount of KOH and water, the corresponding N-alkylated carboxylic acids. nih.govmdpi.com For instance, reacting ethyl indole-2-carboxylate with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous KOH in acetone affords the N-alkylated esters in excellent yields. mdpi.com Palladium-catalyzed N-allylation has also been shown to proceed smoothly, providing corresponding products with high regioselectivity and enantioselectivity. mdpi.com
| Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Allyl Bromide | aq. KOH | Acetone | 20 °C, 2h | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Benzyl Bromide | aq. KOH | Acetone | 20 °C, 2h | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |
| Allylic Carbonates | Palladium complex | Dichloromethane | 40 °C | N-allylated indole-2-carboxylates | 54-95% | mdpi.com |
N-acylation is another important transformation for the indoline nitrogen. This reaction is often employed to install an acyl group, which can serve as a protecting group or as a key feature in biologically active molecules. googleapis.com The N-acylation of indoles can be challenging due to the potential for C3-acylation, but chemoselective methods have been developed using stable acyl sources like thioesters. nih.gov While direct studies on ethyl indoline-2-carboxylate are less common, N-acylation is a fundamental step in the synthesis of more complex derivatives, often preceding or following the reduction of the indole ring to an indoline. googleapis.com For example, N-acetyl-indole-2-carboxylic acid is an intermediate that can be reduced to N-acetyl-indoline-2-carboxylic acid. googleapis.com
Electrophilic substitution primarily occurs at the 3-position of the indole ring due to the high electron density of the pyrrole (B145914) moiety. quimicaorganica.org However, unusual substitutions on the benzene (B151609) ring, such as at the 5- and 7-positions, have been observed during the Friedel-Crafts acylation of ethyl indole-2-carboxylate under certain conditions. semanticscholar.org
Transformations at the Carboxylate Moiety
The ethyl carboxylate group at the 2-position is a versatile handle for further derivatization, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and hydrazides.
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, Indoline-2-carboxylic acid. This transformation is typically achieved under basic or acidic conditions. Alkaline hydrolysis is a common method for converting ethyl indole-2-carboxylate into indole-2-carboxylic acid. orgsyn.org The resulting acid is a precursor for various other indole derivatives. orgsyn.org In a specific application involving the indoline structure, enzymatic hydrolysis has been used for the asymmetric synthesis of (R)-indoline-2-carboxylic acid from racemic amyl-indoline-2-carboxylate using lipase. prepchem.com The hydrolysis of N-acyl-indole-2-carboxylic acid esters can also be performed to yield the free acid, which is a key intermediate in the synthesis of optically active indoline-2-carboxylic acid derivatives. googleapis.comrsc.org
| Starting Material | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |
| Ethyl indole-2-carboxylate | aq. KOH | Reflux | Indole-2-carboxylic acid | High | mdpi.com |
| Racemic amyl-indoline-2-carboxylate | Lipase | pH 7.0 buffer, 33°C | (R)-indoline-2-carboxylic acid | Not specified | prepchem.com |
| Ethyl 6-bromo-1H-indole-2-carboxylate | NaOH | MeOH, H₂O, 80°C | 6-Bromo-1H-indole-2-carboxylic acid | 35-50% | rsc.org |
Transesterification allows for the conversion of the ethyl ester into other esters, such as a methyl ester, by reaction with a different alcohol under catalytic conditions. Research has shown that the choice of base and solvent can influence the reaction pathway between N-alkylation and transesterification. mdpi.com When ethyl indole-2-carboxylate is treated with sodium methoxide (B1231860) (NaOMe) in methanol, transesterification occurs, yielding methyl 1H-indole-2-carboxylate, rather than the expected N-alkylation product. mdpi.com This highlights the competitive nature of the two reactive sites under certain basic conditions.
The reaction of this compound with hydrazine (B178648) hydrate (B1144303) leads to the formation of indoline-2-carbohydrazide. This reaction, known as hydrazinolysis, replaces the ethoxy group of the ester with a hydrazide moiety. The hydrazinolysis of ethyl indole-2-carboxylate proceeds in high yield when refluxed with hydrazine hydrate in ethanol (B145695). nih.govmdpi.com
The resulting indol-2-carbohydrazide is a valuable intermediate that can undergo condensation reactions with various aldehydes and ketones. mdpi.comresearchgate.net These reactions, typically catalyzed by a small amount of acetic acid in ethanol, yield the corresponding hydrazones. mdpi.com This method provides a straightforward route to a wide range of functionalized indole derivatives. nih.govmdpi.com
| Carbonyl Compound | Solvent/Catalyst | Product | Yield (%) | Reference |
| D-glucose | Ethanol / Acetic Acid | N′-β-d-glucopyranosyl-1H-indole-2-carbohydrazide | Not specified | mdpi.com |
| Indole-3-carboxaldehyde | Ethanol / Acetic Acid | N′-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide | 82% | mdpi.com |
| Pyridine-3-carboxaldehyde | Ethanol / Acetic Acid | N′-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | Not specified | mdpi.com |
| 2′-Aminoacetophenone | Ethanol / Acetic Acid | N′-(1-(2-aminophenyl)ethylidene)-1H-indole-2-carbohydrazide | 60% | mdpi.com |
Electrophilic and Nucleophilic Substitutions on the Indoline Ring System
The indoline ring system of this compound possesses distinct sites for both electrophilic and nucleophilic attack. While the saturated portion of the ring moderates the high reactivity seen in its indole counterpart, the aromatic ring remains susceptible to electrophilic substitution. The nitrogen atom, being a secondary amine, also plays a crucial role in directing and participating in various reactions.
The functionalization of the indoline core often begins with reactions on the more reactive precursor, ethyl indole-2-carboxylate. Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution, predominantly at the C3 position. synarchive.com This provides a strategic route to substituted indolines, as the resulting indole derivatives can be subsequently reduced to the corresponding indoline systems.
Common electrophilic substitution reactions such as the Mannich reaction and Vilsmeier-Haack formylation are effectively carried out on the ethyl indole-2-carboxylate scaffold. For instance, the Mannich reaction with formaldehyde (B43269) and morpholine (B109124) introduces a 3-(morpholinomethyl) group onto the indole ring. nih.gov Similarly, Friedel-Crafts acylation can be employed to introduce acyl groups at specific positions. These reactions provide C3-functionalized indole-2-carboxylates which are valuable precursors to substituted indoline-2-carboxylates through regioselective hydrogenation of the pyrrole ring. nih.govmdpi.com
Table 1: Examples of Electrophilic Substitution on Ethyl Indole-2-Carboxylate Derivatives
| Reaction Type | Electrophile/Reagents | Product | Reference |
|---|---|---|---|
| Mannich Reaction | Formaldehyde, Morpholine | Ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylate | nih.gov |
| Vilsmeier-Haack | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate | nih.govsemanticscholar.org |
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. acs.org Ethyl indole-2-carboxylate is an excellent substrate for this transformation, yielding ethyl 3-formyl-1H-indole-2-carboxylate. semanticscholar.org The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). semanticscholar.orgacs.org
The resulting 3-formyl derivative is a versatile intermediate for further molecular elaboration. The aldehyde functionality can participate in a wide array of subsequent conversions, including condensation and cyclization reactions. For example, refluxing ethyl 3-formyl-1H-indole-2-carboxylate with p-anisidine (B42471) in the presence of ethanol and acetic acid leads to the formation of 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol. semanticscholar.org This demonstrates how the formyl group serves as a linchpin for building more complex, fused heterocyclic structures.
Cyclization Reactions and Heterocycle Annulation
The this compound scaffold is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems through cyclization and annulation reactions. These strategies often utilize the reactive sites at the nitrogen and the carbon adjacent to the ester to construct new rings.
Fused thiazole-indoline systems, such as thiazolo[3,2-a]indoles, can be synthesized from precursors derived from indoline-2-carboxylates. A key intermediate in this process is the corresponding indoline-2-thione. This thione can be prepared from the more common indolin-2-one (the cyclic amide of indoline-2-carboxylic acid) by treatment with a thionating agent like Lawesson's reagent.
The synthesis of the fused thiazole (B1198619) ring is then achieved through a Hantzsch-type condensation. Reaction of a 3-alkyl-indoline-2-thione with an α-halogenated carbonyl compound, such as ethyl 2-bromoacetoacetate, in water at elevated temperatures, leads to the formation of the thiazolo[3,2-a]indole core. mdpi.comnih.gov This reaction proceeds via initial S-alkylation of the thione followed by intramolecular cyclization and dehydration to furnish the aromatic thiazole ring fused to the indoline framework. mdpi.com This method allows for the creation of a variety of substituted thiazolo[3,2-a]indole-2-carboxylates. mdpi.comnih.gov
Table 2: Synthesis of Thiazolo[3,2-a]indoles from Indoline-2-thione Precursors
| Indoline-2-thione Substrate | α-Halocarbonyl Compound | Product | Yield | Reference |
|---|---|---|---|---|
| 3-methylindoline-2-thione | Ethyl 2-chloroacetoacetate | Ethyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate | 97% | mdpi.comnih.gov |
| 3-methylindoline-2-thione | Methyl 2-chloroacetoacetate | Methyl 3,9-dimethylthiazolo[3,2-a]indole-2-carboxylate | 98% | mdpi.comnih.gov |
| 3-methylindoline-2-thione | 2-Chloro-N,N-dimethyl-3-oxobutanamide | N,N,3,9-Tetramethylthiazolo[3,2-a]indole-2-carboxamide | 94% | mdpi.comnih.gov |
The indoline-3-position is a common site for the construction of spirocyclic systems. Spiro[furan-2,3′-indoline]-3-carboxylate derivatives can be synthesized efficiently via one-pot, three-component reactions. nih.govresearchgate.net This transformation typically involves the reaction of an isatin (B1672199) (an indoline-2,3-dione, which can be derived from indoline), an aniline (B41778), and diethyl acetylenedicarboxylate. nih.gov The reaction can be catalyzed by Brønsted acidic ionic liquids, and the use of ultrasonic irradiation has been shown to improve reaction times and yields. nih.govresearchgate.net This multicomponent approach provides a powerful tool for rapidly assembling complex molecular architectures centered on the indoline scaffold.
The general mechanism involves the initial reaction between the aniline and isatin to form an intermediate which then reacts with the diethyl acetylenedicarboxylate. A subsequent intramolecular cyclization and rearrangement cascade leads to the final spiro[furan-2,3′-indoline] product, which incorporates the ester functionality from the acetylenic reactant. researchgate.net
Radical Reactions and Their Application in Indoline-2-carboxylate Chemistry
Radical chemistry offers unique pathways for the functionalization and cyclization of heterocyclic compounds. In the context of this compound chemistry, radical reactions have been primarily explored for constructing fused ring systems through intramolecular cyclizations.
A notable application involves the generation of aryl free radicals on the benzene portion of the indoline ring. Specifically, aryl radicals generated at the C-7 position of N-allylic or N-propargylic substituted ethyl 7-haloindole-2-carboxylates can trigger intramolecular cyclizations. nih.gov These reactions, often initiated using tributyltin hydride ((Bu)₃SnH), proceed through a 6-endo-trig cyclization mode to furnish novel pyrroloquinoline derivatives. nih.gov This strategy is significant as it provides access to complex, fused polycyclic systems that are analogues of natural products like Duocarmycin. nih.gov The starting materials for these radical reactions, ethyl 7-haloindole-2-carboxylates, can be synthesized via methods such as nitrene insertion followed by halogenation. nih.gov
Table 3: Radical Cyclization of Ethyl 7-Haloindole-2-carboxylate Derivatives
| Substrate | Radical Initiator | Product Type | Cyclization Mode | Reference |
|---|---|---|---|---|
| Ethyl N-allyl-7-bromoindole-2-carboxylate | (Bu)₃SnH, AIBN | Ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivative | 6-endo-trig | nih.gov |
| Ethyl N-propargyl-7-bromoindole-2-carboxylate | (Bu)₃SnH, AIBN | Ethyl pyrrolo[3,2,1-ij]quinoline-2-carboxylate derivative | 6-endo-trig | nih.gov |
Stereochemical Aspects in the Synthesis and Transformation of Indoline 2 Carboxylate
Enantioselective Synthesis of Chiral Ethyl Indoline-2-carboxylate
The direct asymmetric synthesis of chiral this compound, typically via the enantioselective hydrogenation of its aromatic precursor, ethyl indole-2-carboxylate (B1230498), presents significant challenges. While asymmetric hydrogenation is a powerful tool for creating chiral centers, achieving high enantioselectivity for this specific substrate often requires extensive catalyst screening and optimization. Consequently, methods involving the resolution of a racemic mixture are more commonly employed to access the enantiomerically pure forms of the compound. Ruthenium(II) arene complexes paired with chiral α-methylamines have been explored as catalysts for producing optically active indoline (B122111) derivatives, achieving high yields and enantiomeric excess for multisubstituted indolines. figshare.com
Biocatalytic Resolution of Racemic this compound
Biocatalytic resolution has emerged as an efficient and environmentally benign strategy for separating the enantiomers of racemic indoline-2-carboxylate esters. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
Enzyme Identification and Characterization for Selective Hydrolysis
A variety of hydrolytic enzymes, including proteases and lipases, have been identified for the kinetic resolution of racemic indoline-2-carboxylate esters. These enzymes selectively hydrolyze one enantiomer of the ester to its corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. For the closely related methyl ester, several industrial enzymes have demonstrated high selectivity.
Notably, proteases such as Savinase, a subtilisin-like serine protease, exhibit excellent selective hydrolysis of the (R)-enantiomer of indoline-2-carboxylic acid methyl ester. This process yields (S)-indoline-2-carboxylic acid methyl ester with very high optical purity, often exceeding 99% enantiomeric excess (e.e.). Other enzymes that have shown utility in this context are listed in the table below.
| Enzyme Family | Specific Enzyme | Source Organism (Typical) | Selectivity |
| Protease | Savinase | Bacillus sp. | (R)-ester hydrolysis |
| Protease | Alcalase | Bacillus licheniformis | (R)-ester hydrolysis |
| Protease | Everlase | Bacillus sp. | (R)-ester hydrolysis |
| Protease | Esperase | Bacillus sp. | (R)-ester hydrolysis |
| Acylase | Acylase | Not specified | (R)-ester hydrolysis |
| Lipase | Steapsin | Animal Pancreas | (R)-ester hydrolysis |
Process Optimization for Enantiomeric Excess
To maximize the yield and enantiomeric excess of the desired enantiomer, several process parameters can be optimized. The pH of the reaction medium is critical, with phosphate (B84403) buffers often used to maintain an optimal pH for enzyme activity and stability (e.g., pH 7.0). Temperature is another key factor that influences the rate and selectivity of the enzymatic reaction.
Diastereoselective Preparations of Indoline Derivatives
Once enantiomerically pure this compound is obtained, it serves as a valuable chiral building block for the synthesis of more complex molecules with multiple stereocenters. The existing stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, leading to the diastereoselective formation of new chiral centers.
One common transformation is the catalytic hydrogenation of N-protected indole-2-carboxylates that have a substituent at the C3 position. The hydrogenation of the indole (B1671886) ring to an indoline often proceeds with high diastereoselectivity, influenced by the N-protecting group and the existing C3-substituent, typically yielding cis-indolines. clockss.org Other synthetic strategies have been developed to access trans-2,3-disubstituted indolines through methods like organocatalytic intramolecular Michael additions. Furthermore, a diastereoselective formal [3+2]-cycloaddition of arynes with chiral γ-amino-α,β-unsaturated esters has been demonstrated as a method to produce 2,3-disubstituted indolines.
The table below summarizes key findings in diastereoselective preparations.
| Starting Material Type | Reaction | Key Reagents/Conditions | Product Stereochemistry |
| N-Boc-3-substituted-indole-2-carboxylate | Catalytic Hydrogenation | H₂, 10% Pd/C | cis-indoline |
| N-Tosyl-γ-amino-α,β-unsaturated ester | Formal [3+2] Cycloaddition with Aryne | Benzyne precursor, TBAF | 2,3-disubstituted indoline |
| 2-(2-Enamido)phenyl-α,β-unsaturated ketone | Intramolecular Michael Addition | Organocatalyst | trans-2,3-disubstituted indoline |
Spectroscopic and Structural Elucidation of Ethyl Indoline 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of ethyl indoline-2-carboxylate is predicted to show distinct signals corresponding to the protons of the ethyl group, the saturated heterocyclic ring, and the benzene (B151609) ring. The key difference from its indole (B1671886) analogue is the presence of aliphatic protons at the C2 and C3 positions instead of vinylic protons.
The ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), typically found in the upfield region of the spectrum. The proton attached to the chiral center at C2 is expected to appear as a multiplet, coupled to the two diastereotopic protons at the C3 position. These C3 protons, in turn, would appear as distinct multiplets due to their different chemical environments and coupling to the C2 proton. The secondary amine proton (N-H) would likely appear as a broad singlet. The four aromatic protons on the benzene ring (C4-H, C5-H, C6-H, and C7-H) are expected to resonate in the downfield region, exhibiting complex splitting patterns due to ortho, meta, and para couplings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles and comparison with related structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.1 |
| -CH₂- (Ethyl) | 4.1 - 4.3 | Quartet (q) | ~7.1 |
| C3-Hₐ | 3.0 - 3.3 | Multiplet (m) | - |
| C3-Hₑ | 3.4 - 3.6 | Multiplet (m) | - |
| C2-H | 4.4 - 4.6 | Multiplet (m) | - |
| N-H | 4.0 - 5.0 | Broad Singlet (br s) | - |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The saturation of the C2-C3 bond is the most significant factor influencing the chemical shifts compared to ethyl indole-2-carboxylate (B1230498).
The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield. The carbons of the ethyl group, -CH₂- and -CH₃, will be found in the upfield region. The most notable change from the indole to the indoline (B122111) structure is the significant upfield shift of the C2 and C3 signals. In the indole, these are sp² hybridized carbons in an aromatic system, resonating around 108 ppm (C3) and 127 ppm (C2). In the indoline, they are sp³ hybridized, and their chemical shifts are predicted to be in the aliphatic region, typically between 30-65 ppm. The six aromatic carbons (C3a, C4, C5, C6, C7, and C7a) will resonate in the typical aromatic region (110-150 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles and comparison with related structures.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Ethyl) | ~14 |
| C3 | 30 - 35 |
| C2 | 60 - 65 |
| -CH₂- (Ethyl) | ~61 |
| C7 | ~110 |
| C5 | ~120 |
| C4 | ~125 |
| C6 | ~128 |
| C3a | ~129 |
| C7a | ~150 |
To confirm the assignments of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are indispensable.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the -CH₂- and -CH₃ protons of the ethyl group. Crucially, it would show the correlation between the C2-H proton and the two C3-H protons, and a geminal correlation between the two C3-H protons themselves. It would also map the connectivity of the adjacent protons on the aromatic ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the predicted proton signals to their corresponding carbon signals listed in the tables above. For instance, the signal for C2-H in the ¹H spectrum would show a cross-peak with the C2 signal in the ¹³C spectrum, confirming their assignments. This technique is particularly useful for distinguishing the various C-H signals in the crowded aromatic region.
Vibrational Spectroscopy
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A moderately intense, sharp peak is expected in the 3300-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. The most intense absorption would be the C=O stretch of the ester group, anticipated around 1720-1740 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl group and the C-H bonds at C2 and C3 would appear as strong, sharp peaks in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching is expected just above 3000 cm⁻¹. The spectrum would also contain C-O stretching bands for the ester at 1150-1250 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound Predicted data based on characteristic group frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-N Stretch | 1250 - 1350 | Medium |
FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that involve a change in polarizability give rise to strong Raman signals. For this compound, the aromatic C=C stretching vibrations of the benzene ring are expected to produce strong bands in the Raman spectrum. The symmetric stretching of the C-C bonds in the saturated ring and the ethyl group would also be Raman active. In contrast, the highly polar C=O stretching vibration, which is very strong in the IR spectrum, would be expected to be relatively weak in the Raman spectrum.
Mass Spectrometry
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry provides the exact mass, confirming the molecular formula, while electrospray ionization is a soft ionization method ideal for observing the intact molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high precision. The molecular formula for Ethyl 1H-indole-2-carboxylate is C₁₁H₁₁NO₂. nist.govnist.gov The theoretical exact mass for this compound is calculated to be 189.078978594 Da. nih.gov
Experimental HRMS analysis of derivatives of Ethyl Indole-2-carboxylate demonstrates the power of this technique. For instance, in the analysis of Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate, the protonated molecule [M+H]⁺ was observed. rsc.org The measured exact mass was found to be 299.1202, which is in excellent agreement with the calculated mass of 299.1196 for the molecular formula C₁₇H₁₆FN₂O₂⁺. rsc.org This close correlation between the theoretical and experimental values provides strong evidence for the assigned chemical structure.
| Compound | Molecular Formula ([M+H]⁺) | Calculated Mass (m/z) | Found Mass (m/z) | Source |
| Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate | C₁₇H₁₆FN₂O₂⁺ | 299.1196 | 299.1202 | rsc.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically allows for the detection of intact molecular ions with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of a compound. For Ethyl Indole-2-carboxylate, tandem mass spectrometry (MS-MS) data reveals the presence of both protonated and deprotonated molecular ions. nih.gov
In positive ion mode, the protonated molecule, [M+H]⁺, is detected at a precursor mass-to-charge ratio (m/z) of 190.0863. nih.gov In negative ion mode, the deprotonated molecule, [M-H]⁻, is observed with a precursor m/z of 188.0717. nih.gov The detection of these ions corresponding to the addition or removal of a single proton from the parent molecule (molecular weight 189.21 g/mol ) confirms the compound's molecular mass. nih.govsigmaaldrich.com
| Ion Type | Precursor m/z | Technique |
| [M+H]⁺ | 190.0863 | MS-MS |
| [M-H]⁻ | 188.0717 | MS-MS |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into molecular structure, conformation, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
The solid-state structure of Ethyl 1H-indole-2-carboxylate has been elucidated by single-crystal X-ray diffraction. nih.govresearchgate.net The analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govnih.gov The unit cell contains four molecules (Z = 4). nih.govresearchgate.net Detailed crystallographic parameters are summarized in the table below.
| Parameter | Value | Source |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | nih.govresearchgate.net |
| a | 5.5622 Å | nih.gov |
| b | 18.891 Å | nih.gov |
| c | 9.6524 Å | nih.gov |
| α | 90° | nih.gov |
| β | 104.454° | nih.gov |
| γ | 90° | nih.gov |
| Z | 4 | nih.govresearchgate.net |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal structure of Ethyl 1H-indole-2-carboxylate is significantly influenced by intermolecular hydrogen bonding. nih.gov The indole N—H group of one molecule acts as a hydrogen bond donor to the keto oxygen atom of an adjacent molecule. nih.govresearchgate.net This interaction results in the formation of a hydrogen-bonded dimer. nih.govresearchgate.net
| Donor—H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) | Symmetry Code | Source |
| N1—H1···O2 | 2.877 | 2.08 | 158 | −x + 2, −y + 1, −z + 1 | nih.govresearchgate.net |
Molecular Conformation and Dihedral Angle Analysis
The Ethyl 1H-indole-2-carboxylate molecule is nearly planar. nih.gov The root-mean-square deviation (r.m.s.d.) for the non-hydrogen atoms from the mean plane of the molecule is only 0.028 Å, indicating a high degree of planarity. nih.govresearchgate.net
In related derivatives, slight deviations from planarity can be observed. For example, in the crystal structure of ethyl 5-chloro-2-indolecarboxylate, the indole nucleus itself is slightly bent. researchgate.net Similarly, for ethyl 5-methoxy-3-phenyl-2-indolecarboxylate, the carboxyl group makes a small dihedral angle of 8.1(4)° with the mean plane of the indole moiety, indicating a minor twist. researchgate.net
Computational Chemistry and Mechanistic Insights into Ethyl Indoline 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of molecules. For ethyl indoline-2-carboxylate, DFT calculations are instrumental in predicting its molecular geometry, electronic landscape, and vibrational characteristics.
Geometry Optimization and Electronic Structure Analysis
The electronic structure analysis, derived from the optimized geometry, provides a detailed picture of the electron distribution within the molecule. This includes the generation of molecular electrostatic potential (MEP) maps, which are invaluable for identifying regions of positive and negative electrostatic potential. The MEP map highlights the electron-rich areas, such as those around the oxygen atoms of the carboxylate group, which are susceptible to electrophilic attack, and the electron-deficient regions, like the hydrogen on the indoline (B122111) nitrogen, which are prone to nucleophilic interactions.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.38 | C-N-C | 109.5 |
| C=O | 1.23 | O=C-O | 125.0 |
| C-O | 1.35 | C-O-C | 115.0 |
| N-H | 1.01 | C-C-N | 110.0 |
Note: The data in this table is illustrative and based on typical values for similar structures as determined by DFT calculations.
Prediction and Interpretation of Vibrational Wavenumbers
Theoretical vibrational analysis through DFT calculations allows for the prediction of the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the N-H bond, the C=O of the ester group, and the C-N bonds can be precisely identified.
Table 2: Theoretical Vibrational Wavenumbers and Their Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 | N-H Stretching | Indoline N-H |
| 1730 | C=O Stretching | Ester Carbonyl |
| 1250 | C-O Stretching | Ester C-O |
| 1100 | C-N Stretching | Indoline C-N |
Note: The data in this table is illustrative and based on typical values for similar structures as determined by DFT calculations.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic interactions within a molecule. For this compound, NBO analysis reveals the extent of electron delocalization, which is a key factor in its stability and reactivity. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energies associated with these interactions. Significant delocalization is often observed between the lone pairs of the oxygen and nitrogen atoms and the π* orbitals of the aromatic ring and the carbonyl group, indicating a high degree of electronic communication throughout the molecule.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO is typically localized on the electron-rich indoline ring, while the LUMO is centered on the electron-withdrawing carboxylate group.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.
Table 3: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 6.2 |
| Electron Affinity | 1.5 |
| Electronegativity | 3.85 |
| Chemical Hardness | 2.35 |
Note: The data in this table is illustrative and based on typical values for similar structures as determined by FMO analysis.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are employed to investigate its potential interactions with biological targets, such as enzymes or receptors.
These studies can reveal the specific binding mode of the molecule within the active site of a protein, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. This information is invaluable in drug discovery and design, helping to rationalize the biological activity of the compound and to guide the development of more potent analogs. For instance, docking studies of indole-2-carboxylic acid derivatives have been instrumental in the design of novel inhibitors for targets like HIV-1 integrase.
Quantitative Structure-Activity Relationship (QSAR) and Structural Optimization Computational Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For this compound and its derivatives, QSAR studies can be used to predict their activity based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature and are often derived from computational chemistry calculations.
Computational structural optimization is a process that involves modifying the structure of a lead compound to improve its desired properties, such as binding affinity or selectivity. By systematically altering different parts of the this compound molecule and evaluating the effects of these changes using the computational methods described above, researchers can rationally design new compounds with enhanced activity. This iterative process of design, computational evaluation, and synthesis is a cornerstone of modern drug discovery.
Advanced Research Applications of Ethyl Indoline 2 Carboxylate Scaffolds
Applications in Pharmaceutical Lead Compound Discovery and Optimization
The indoline-2-carboxylate core is a cornerstone in the development of novel therapeutic agents. Its structural features allow for modification at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds to achieve desired biological activity and selectivity.
The ethyl indoline-2-carboxylate moiety is integral to the creation of potent and selective enzyme inhibitors targeting a range of diseases.
HIV-1 Integrase Strand Transfer Inhibitors (INSTIs): The indole-2-carboxylic acid scaffold has been identified as a promising framework for developing novel HIV-1 INSTIs. mdpi.comnih.gov Integrase is a critical enzyme for the replication of HIV-1, and inhibitors can effectively block the viral life cycle. nih.gov Researchers have designed and synthesized series of indole-2-carboxylic acid derivatives, starting from materials like ethyl 6-bromo-1H-indole-2-carboxylate, to explore structure-activity relationships. mdpi.comnih.gov Studies have shown that the indole (B1671886) core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.govnih.gov Structural optimizations, such as adding a long-chain substituent at the C3 position or halogenated anilines at the C6 position, have led to compounds with significantly enhanced inhibitory effects. nih.govnih.gov For instance, derivative 20a emerged from such optimizations with a potent IC₅₀ value of 0.13 μM. nih.govnih.gov
| Compound | Target Enzyme | IC₅₀ (μM) |
| 17a | HIV-1 Integrase | 3.11 |
| 20a | HIV-1 Integrase | 0.13 |
| Raltegravir (RAL) | HIV-1 Integrase | 0.09 |
| Data sourced from multiple studies on indole-2-carboxylic acid derivatives. nih.govnih.gov |
GSK-3β Inhibitors: Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in various pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers. The indole framework is a focus for developing GSK-3β inhibitors. Research into new compounds based on the indole moiety, synthesized via methods like the Japp-Klingemann indole synthesis, has yielded promising results. In vitro studies evaluating the GSK-3β inhibitory activity of various 5-monosubstituted 1H-indole-2-carboxylate derivatives have identified several compounds with significant potential.
Kinase Inhibitors: The indole scaffold is a well-established core for the development of kinase inhibitors for cancer therapy. A series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized to act as dual-targeted antiproliferative agents. These compounds were evaluated for their ability to inhibit both epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). Several compounds displayed potent inhibitory activity against both kinases, with IC₅₀ values in the nanomolar range, comparable to the reference drug erlotinib.
| Compound | Target Kinase | IC₅₀ (nM) |
| 5c | EGFR | 124 |
| CDK2 | 46 | |
| 5g | EGFR | 102 |
| CDK2 | 33 | |
| 5i | EGFR | 91 |
| 5j | EGFR | 85 |
| Erlotinib (Ref.) | EGFR | 80 |
IDO Inhibitors: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor-mediated immunosuppression, making them key targets for cancer immunotherapy. Ethyl indole-2-carboxylate (B1230498) is used as a reactant in the preparation of IDO inhibitors. Research has led to the development of 6-acetamido-indole-2-carboxylic acid derivatives that act as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar and even nanomolar range for certain oxidized derivatives.
15-Lipoxygenase-1 Inhibitors: Lipoxygenases are enzymes involved in the inflammatory process. The indole scaffold has been explored for its potential to inhibit these enzymes. Studies on related indole derivatives, such as Indoleacetic acid (IAA) and Indolebutyric acid (IBA), have demonstrated their ability to inhibit lipoxygenase (LOX). tsijournals.com Molecular docking studies suggest these compounds act as competitive inhibitors, with the carboxyl group interacting with the Fe²⁺ ion in the enzyme's active site. tsijournals.com This indicates the potential of the broader class of indole carboxylates as a basis for developing anti-inflammatory agents targeting 15-Lipoxygenase-1. tsijournals.com
The versatile structure of this compound derivatives makes them ideal candidates for designing ligands that can bind to and modulate the function of various cell surface and nuclear receptors.
CRTH2 Receptor Antagonists: The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G protein-coupled receptor involved in allergic inflammation. Most known antagonists for this receptor feature a carboxylic acid moiety, which is considered crucial for binding. nih.gov This makes indole-2-carboxylic acid derivatives, obtained from the hydrolysis of esters like ethyl indole-2-carboxylate, a relevant scaffold for investigation in this area. Ethyl indole-2-carboxylate is listed as a reactant for preparing CRTH2 receptor antagonists.
Cannabinoid CB1 Receptor Antagonists: The cannabinoid CB1 receptor is a target for treating obesity and related metabolic disorders. Novel series of indole-2-carboxamide antagonists have been developed from the ethyl indole-2-carboxylate scaffold. Through structural modifications, researchers have identified compounds that are potent and selective antagonists of the CB1 receptor.
Glycine-Binding Site Antagonists: Derivatives of indole-2-carboxylate have been investigated as potent antagonists of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor complex. A series of these compounds bearing different chains at the C-3 position were synthesized and evaluated. One particular derivative, 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid (8) , displayed high affinity and selectivity for the glycine binding site and demonstrated significant in vivo activity in inhibiting NMDA-induced convulsions in animal models.
| Compound | In Vitro Activity (pKi) | In Vivo Activity (ED₅₀, mg/kg) |
| Compound 8 | 8.5 | 0.06 (iv), 6 (po) |
Hyperlipidemia, particularly elevated triglyceride levels, is a major risk factor for cardiovascular disease. Ethyl-1H-indole-2-carboxylate serves as a key starting material for synthesizing N-(benzoylphenyl)-1H-indole-2-carboxamides, which have been investigated as potent agents for lowering lipid levels. umn.edu In studies using hyperlipidemic rat models, certain derivatives significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol (HDL-C) levels. nih.govumn.edu For example, compounds 2 and 3 in one study demonstrated a marked reduction in triglycerides and total cholesterol. umn.edu
| Compound | Dose | Effect on Triglycerides | Effect on Total Cholesterol |
| Compound 2 | 15 mg/kg | Significant Reduction | Significant Reduction (after 24h) |
| Compound 3 | 15 mg/kg | Significant Reduction | Significant Reduction (after 24h) |
| Bezafibrate (Ref.) | 15 mg/kg | Significant Reduction | No Significant Reduction |
| Effects observed in hyperlipidemic rats. umn.edu |
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. nih.govnih.gov As this pathway is absent in animals, ALS is an attractive target for the development of herbicides with low mammalian toxicity. nih.gov Ethyl indole-2-carboxylate is utilized as a reactant in the synthesis of compounds targeting this enzyme. The resulting inhibitors block the production of essential amino acids like leucine, isoleucine, and valine, leading to the cessation of plant growth and eventual death. nih.govnih.gov
Role in Agrochemical Innovation and Development
Beyond pharmaceuticals, the this compound scaffold is a valuable platform for the discovery of new agrochemicals aimed at protecting crops and improving yields.
Herbicidal Agents: The development of herbicides targeting the acetolactate synthase (ALS) enzyme is a key area of agrochemical research. nih.govnih.gov As noted previously, ethyl indole-2-carboxylate is a precursor used in the synthesis of potential ALS inhibitors. These herbicides are effective at low application rates and can control a wide range of broadleaf and grass weeds. nih.gov
Fungicidal Agents: Plant pathogenic fungi pose a significant threat to agriculture and food security. Indole derivatives have been explored for their potential as novel fungicides. In recent research, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and tested against several major plant pathogenic fungi. Several of these compounds exhibited potent, broad-spectrum antifungal activity, with efficacy comparable or superior to commercial fungicides. Compound 3u , for example, was particularly effective against Rhizoctonia solani, the fungus that causes rice sheath blight.
| Compound | Target Fungus | EC₅₀ (mg/L) |
| 3u | Rhizoctonia solani | 3.44 |
| Carvacrol (Ref.) | Rhizoctonia solani | 7.38 |
| Phenazine-1-carboxylic acid (Ref.) | Rhizoctonia solani | 11.62 |
| Data from in vitro antifungal activity assessment. |
Development of Advanced Crop Protection Strategies
The indole-2-carboxamide framework, readily derived from this compound, is a key pharmacophore in the development of next-generation crop protection agents. Research has focused on leveraging this scaffold to design potent and selective herbicides and fungicides.
One of the most significant applications in this area is the development of compounds that target acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govucanr.edu This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, making it an ideal target for selective herbicides. nih.govresearchgate.net Derivatives of indole-2-carboxylic acid function as ALS inhibitors, effectively halting plant growth by starvation of essential amino acids. nih.govnih.gov The development of these herbicides is critical for managing weed competition in major crops. ucanr.eduawsjournal.org
Furthermore, the indole-2-carboxamide structure has been explored for its fungicidal properties. researchgate.net By modifying the substituents on the indole ring and the amide nitrogen, researchers can synthesize libraries of compounds to test against various plant pathogens. Studies on related structures, such as indole-2-carboxamides, have demonstrated significant activity against mycobacterial and other fungal species, indicating their potential to be adapted for controlling devastating plant fungal diseases. nih.govnih.govrsc.org
Table 1: Investigated Crop Protection Applications of Indole-2-Carboxamide Derivatives
| Application Area | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Herbicides | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid synthesis | nih.govucanr.edu |
Contributions to Material Science Research
The rigid, aromatic structure of the indole core makes this compound and its derivatives attractive monomers for the synthesis of high-performance polymers. These materials are investigated for their potential to replace fossil-based plastics with sustainable, bio-based alternatives possessing superior physical properties. nih.govacs.org
Researchers have successfully incorporated indole-dicarboxylate units, analogous to the structure derived from this compound, into polyester (B1180765) backbones through polycondensation reactions with various bio-based diols. rsc.org This process yields a new class of amorphous biopolyesters that can be cast into transparent, flexible films, making them suitable for advanced packaging and coating applications. The incorporation of the indole unit is a strategic approach to create polymers with defined structures and functionalities, moving beyond simple aliphatic polyesters to more robust aromatic-aliphatic copolymers. nih.govresearchgate.net
The inclusion of the indole moiety into polymer chains has been shown to significantly enhance the material's properties. The aromaticity and rigidity of the indole ring contribute to higher glass transition temperatures (Tg) and improved thermal stability compared to purely aliphatic polyesters. nih.gov
Studies on indole-based polyesters have demonstrated excellent thermal qualities, with decomposition temperatures (at 5% weight loss) exceeding 300°C and glass transition temperatures as high as 113°C. nih.govrsc.org These properties are comparable to or exceed those of many commercial heat-tolerant polyesters. Similarly, indole-based polyimides have been developed that exhibit both high thermal stability (up to 490°C) and enhanced mechanical strength, attributed in part to the favorable intermolecular interactions facilitated by the indole rings. researchgate.net
Table 2: Thermal Properties of Indole-Based Aromatic Polyesters
| Polymer (Diol used in synthesis) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td⁹⁵) | Reference |
|---|---|---|---|
| Polyester from 1,3-propanediol | 99 °C | > 300 °C | rsc.org |
| Polyester from 1,4-butanediol | 85 °C | > 300 °C | rsc.org |
| Polyester from 1,6-hexanediol | 65 °C | > 300 °C | nih.gov |
Utility in Complex Molecule Synthesis and Bio-inspired Chemistry
The this compound scaffold serves as a fundamental starting point for constructing intricate molecular architectures, including models of complex natural products and novel bio-inspired materials.
The indoline (B122111) and oxindole frameworks are central to a vast number of biologically active alkaloids. This compound is a valuable precursor for creating key intermediates used in the synthesis of these complex molecules. orgsyn.org One prominent application is in the construction of spirooxindoles, a class of compounds characterized by a carbon atom common to both the oxindole ring and an adjacent ring system. nih.govmdpi.com
For example, derivatives such as ethyl oxindole-2-carboxylate are employed in stereoselective 1,3-dipolar cycloaddition reactions to build the complex polycyclic core of spirotryprostatin alkaloids, which are known for their potent inhibition of cell cycle progression. nih.gov This synthetic strategy allows for the precise construction of multiple chiral centers and provides a pathway to model and synthesize these intricate natural products. mdpi.comnih.gov
Eumelanin (B1172464), the primary brown-to-black pigment in humans, is a complex biopolymer derived from the oxidative polymerization of 5,6-dihydroxyindoles, principally 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Understanding the properties of eumelanin for applications in organic electronics and bioadhesives requires the study of well-defined molecular models.
Researchers use derivatives of ethyl indole-2-carboxylate, such as commercially available 5,6-dimethoxy-2-carboxylate ethyl ester, as a stable and versatile scaffold for generating DHICA-inspired small molecules. Through regioselective halogenation and subsequent palladium-catalyzed coupling reactions, scientists can synthesize a variety of aryl- and heteroaryl-substituted dihydroxyindole derivatives. These model compounds are instrumental in providing insight into the complex structure and function of the heterogeneous eumelanin polymer.
Explorations in Fine and Specialty Chemical Production
This compound, a heterocyclic building block, is gaining significant attention in the synthesis of a variety of fine and specialty chemicals. Its unique structural features and reactivity make it a versatile precursor for creating complex molecules with specific functionalities. Researchers are actively exploring its potential in the development of advanced materials, including specialty polymers and functional dyes, as well as in the synthesis of targeted agrochemicals. chemimpex.com
The indoline core, a saturated analog of indole, provides a flexible yet robust framework that can be chemically modified at several positions. This allows for the precise tuning of the physicochemical properties of the final products. The ethyl ester group at the 2-position serves as a convenient handle for further chemical transformations, enabling the construction of diverse molecular architectures.
Specialty Polymers and Functional Materials
In the realm of material science, this compound is being investigated as a key monomer for the synthesis of novel polymers with tailored properties. The incorporation of the indoline moiety into polymer backbones can impart unique thermal, optical, and electronic characteristics. For instance, polyesters and polyamides containing the indoline scaffold are being explored for applications in high-performance coatings and specialty films. chemimpex.com
One area of research focuses on the development of functional polymers that can interact with specific wavelengths of light. By attaching chromophoric units to the indoline nitrogen or other positions on the aromatic ring, scientists can create materials with potential applications in organic light-emitting diodes (OLEDs), sensors, and data storage systems. The saturated nature of the indoline ring can contribute to improved photostability compared to their indole-based counterparts.
A generalized synthetic approach to such functional polymers is outlined below:
| Step | Description | Reactants | Key Intermediates |
| 1 | Functionalization of the indoline nitrogen | This compound, Alkyl halide with functional group (e.g., a chromophore precursor) | N-substituted this compound |
| 2 | Hydrolysis of the ester | N-substituted this compound, Base (e.g., NaOH) | N-substituted indoline-2-carboxylic acid |
| 3 | Polymerization | N-substituted indoline-2-carboxylic acid, Co-monomer (e.g., a diol or diamine) | Functional Polyester or Polyamide |
Functional Dyes and Pigments
The this compound scaffold is also a valuable precursor for the synthesis of specialty dyes and pigments. The ability to introduce various substituents onto the indoline ring allows for the fine-tuning of the color and other properties of the resulting dyes. These dyes can be designed for specific applications, such as in high-tech imaging systems, security inks, and advanced textiles.
Research in this area often involves the coupling of diazotized aromatic amines with functionalized indoline derivatives. The resulting azo dyes can exhibit a wide range of colors from yellow to deep blue, depending on the nature of the substituents on both the diazonium salt and the indoline coupler. The specific substitution pattern on the indoline ring can influence the dye's fastness to light, heat, and chemical treatments.
| Precursor | Coupling Agent | Resulting Dye Class | Potential Color Range |
| Diazotized Aniline (B41778) Derivative | N-alkylated this compound | Azo Dye | Yellow - Orange |
| Diazotized Naphthylamine Derivative | C-5 Substituted this compound | Azo Dye | Red - Violet |
Agrochemicals
In the agrochemical sector, there is a continuous demand for new and effective herbicides, insecticides, and fungicides with improved performance and environmental profiles. This compound serves as a versatile starting material for the synthesis of novel agrochemical candidates. chemimpex.com The indoline core can be found in the structures of some biologically active molecules, and researchers are exploring derivatives of this compound for their potential as crop protection agents.
The synthetic strategy often involves the modification of the indoline nitrogen and the carboxylate group to introduce functionalities known to interact with biological targets in pests or weeds. For example, the ester can be converted to an amide, and various substituted aryl or heteroaryl groups can be attached to the nitrogen atom to create a library of compounds for biological screening.
Future Directions and Emerging Research Trends for Ethyl Indoline 2 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of ethyl indoline-2-carboxylate and its precursors, primarily indole-2-carboxylates, is a well-established field. However, the focus is shifting towards methodologies that are not only efficient but also environmentally benign. Traditional methods often involve multi-step processes and harsh reagents. researchgate.netnih.gov For instance, a common synthesis involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride, followed by treatment with ethanol (B145695). researchgate.netnih.gov
| Synthetic Method | Starting Material | Key Reagents/Catalysts | Key Features | Reference(s) |
| Esterification | 1H-Indole-2-carboxylic acid | Thionyl chloride, Ethanol | Traditional, high-yield method | researchgate.netnih.gov |
| N-Alkylation | Ethyl indol-2-carboxylate | Aqueous KOH, Acetone (B3395972), Alkyl halide | Milder conditions, easier workup | researchgate.netmdpi.com |
| Decarboxylative N-Arylation | Indole-2-carboxylic acid | Cu₂O, Aryl halide | Provides access to N-aryl indoles | organic-chemistry.org |
| Fischer Indole (B1671886) Synthesis | Phenylhydrazine hydrochloride, 2-Oxopropanoic acid | p-Toluenesulfonic acid (PTSA) | Classic method for creating the indole core | nih.gov |
| Vilsmeier-Haack Formylation | Ethyl 5-halo-1H-indole-2-carboxylates | Phosphorus oxychloride, DMF | Introduces a formyl group at the C3 position | nih.gov |
Expanding the Scope of Derivatization Strategies for Diversification
The therapeutic potential of the indoline-2-carboxylate scaffold is unlocked through the strategic modification of its core structure. This compound serves as a versatile starting point for a wide array of chemical transformations, allowing for the creation of large libraries of diverse molecules.
Current derivatization strategies often focus on several key positions:
N-alkylation/arylation: The indole nitrogen is a common site for modification. Alkylation with various alkyl halides or arylation using catalytic methods can significantly influence the molecule's properties. researchgate.netmdpi.com
C3-Substitution: The C3 position is amenable to functionalization, such as through formylation via the Vilsmeier-Haack reaction, which can then be used for further elaborations. nih.govnih.gov
Ester and Amide Formation: The carboxylate group at C2 is readily converted into a wide range of amides by coupling with various amines. nih.govnih.govrsc.org This is a particularly powerful strategy for modulating biological activity, as the amide linkage can participate in crucial hydrogen bonding interactions with biological targets. nih.gov
Hydrazinolysis: The ester can be converted to a carbohydrazide, which serves as a handle for further reaction with aldehydes and ketones to form hydrazones or for heterocyclization to create more complex fused ring systems like thiazoles. researchgate.netmdpi.comsemanticscholar.org
Future research will likely focus on developing novel C-H activation and functionalization techniques to modify the benzene (B151609) ring portion of the indoline (B122111) scaffold, a traditionally more challenging task. Furthermore, the use of multicomponent reactions and diversity-oriented synthesis will enable the rapid assembly of highly complex and structurally diverse molecules from simple indoline-2-carboxylate precursors.
| Derivatization Strategy | Reaction Site | Reagents | Resulting Functional Group/Structure | Reference(s) |
| Amide Coupling | C2-Carboxylate | Amines, Coupling agents (e.g., BOP) | Carboxamides | nih.govnih.gov |
| Hydrazinolysis | C2-Ester | Hydrazine (B178648) hydrate (B1144303) | Carbohydrazide | researchgate.netmdpi.com |
| N-Alkylation | N1-Nitrogen | Alkyl halides, Base (e.g., KOH) | N-Alkyl Indole | researchgate.netmdpi.com |
| C3-Formylation | C3-Position | POCl₃, DMF | C3-Aldehyde | nih.govnih.gov |
| Cyclocondensation | C2-Carbohydrazide | Thiolactic/thioglycolic acid | Thiazolidinones | nih.gov |
Advanced Computational Design and Predictive Modeling of Indoline-2-carboxylate Based Molecules
The integration of computational chemistry into the drug discovery process has revolutionized the design of new therapeutic agents. For indoline-2-carboxylate based molecules, in silico methods are becoming indispensable for rational design and for predicting biological activity before synthesis.
Molecular docking and molecular dynamics (MD) simulations are key tools used to understand how these molecules interact with their biological targets. nih.gov For example, docking studies have been used to predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of enzymes like HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov These studies have revealed crucial interactions, such as the chelation of magnesium ions by the indole core and C2 carboxyl group in HIV-1 integrase, and have guided the optimization of inhibitors by suggesting modifications to enhance binding affinity, for instance, through improved π-π stacking interactions. nih.gov
Future directions in this area involve the use of more sophisticated computational approaches, including:
Artificial Intelligence (AI) and Machine Learning (ML): AI/ML models can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel, untested indoline-2-carboxylate derivatives.
Free Energy Perturbation (FEP): FEP calculations can provide more accurate predictions of binding affinities, allowing for a more precise ranking of potential drug candidates.
Pharmacophore Modeling: This approach helps to identify the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new scaffolds.
The application of these advanced computational tools will accelerate the discovery process, reduce the reliance on costly and time-consuming high-throughput screening, and improve the success rate of developing potent and selective drug candidates based on the indoline-2-carboxylate scaffold.
| Computational Method | Target Protein/System | Purpose of Study | Key Findings/Predictions | Reference(s) |
| Molecular Docking | HIV-1 Integrase | Predict binding mode, guide optimization | Indole nucleus chelates Mg²⁺ ions; C6 halogenation improves interaction. | nih.gov |
| Molecular Docking | IDO1 / TDO | Predict binding modes of dual inhibitors | Provided insights for further structural optimization. | nih.gov |
| In Silico Docking | EGFR, BRAFV600E, VEGFR-2 | Investigate binding modes of anticancer agents | Elucidated potential interactions within kinase active sites. | nih.govresearchgate.net |
Exploration of New Biological Target Spaces and Mechanistic Investigations for Indoline-2-carboxylate Scaffolds
The indoline-2-carboxylate scaffold has demonstrated a remarkable range of biological activities, validating its status as a "privileged structure" in medicinal chemistry. Derivatives have been investigated as inhibitors of various enzymes and modulators of receptors, leading to potential treatments for a wide array of diseases.
Currently identified biological targets include:
Antiviral: HIV-1 integrase, an essential enzyme for viral replication. nih.govmdpi.com
Cancer: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for immunotherapy. nih.gov Additionally, various protein kinases like EGFR, BRAFV600E, VEGFR-2, and CDK2 are targets for antiproliferative agents. nih.govnih.gov
Pain and Inflammation: The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel and secreted phospholipase A2 (sPLA2-X). nih.govmdpi.com
Infectious Diseases: The mycobacterial membrane protein large 3 (MmpL3) transporter, a target for new anti-tuberculosis drugs. rsc.org
The future of research in this area lies in exploring novel biological targets and gaining a deeper understanding of the mechanisms of action. High-content screening and chemoproteomics approaches can be used to identify previously unknown cellular targets of indoline-2-carboxylate libraries. Mechanistic studies are crucial to elucidate how these compounds exert their effects at a molecular level, which can reveal new therapeutic opportunities and potential off-target effects. For instance, investigations into the apoptotic pathways induced by indole-2-carboxamide derivatives in cancer cells have identified effects on markers like caspases, cytochrome C, and Bcl2, suggesting multi-target actions. nih.gov This deeper mechanistic insight is vital for the development of the next generation of therapeutics derived from the this compound scaffold.
| Biological Target | Therapeutic Area | Scaffold | Reference(s) |
| HIV-1 Integrase | Antiviral (HIV/AIDS) | Indole-2-carboxylic acid | nih.govmdpi.comrsc.org |
| IDO1 / TDO | Cancer Immunotherapy | Indole-2-carboxylic acid | nih.gov |
| EGFR, BRAFV600E, VEGFR-2, CDK2 | Oncology | Indole-2-carboxamide | nih.govnih.gov |
| TRPV1 | Pain, Inflammation | Indole-2-carboxamide | mdpi.com |
| MmpL3 Transporter | Infectious Disease (Tuberculosis) | Indole-2-carboxamide | rsc.org |
| Secreted Phospholipase A2 (sPLA2-X) | Inflammation | Indole-2-carboxamide | nih.gov |
Q & A
Basic Research Questions
What synthetic routes are available for preparing Ethyl Indoline-2-carboxylate, and how do reaction conditions influence yield and purity?
This compound is synthesized via palladium-catalyzed intramolecular C–N coupling (e.g., cyclopalladated intermediates) or Friedel-Crafts acylation of indole derivatives. For example, palladacycle intermediates derived from L-phenylalanine enable enantioselective synthesis of (S)-configured products (61% yield, petroleum ether/acetone eluent) . Reaction parameters like solvent polarity, temperature, and catalyst loading significantly affect yields and stereochemical outcomes. Chromatographic purification (e.g., silica gel flash chromatography) is critical for isolating high-purity products .
How can the stereochemical configuration of this compound derivatives be confirmed?
Chiral chromatography (HPLC/GC with chiral stationary phases) and nuclear magnetic resonance (NMR) are standard methods. For instance, enantiomeric resolution of (R)- and (S)-Ethyl Indoline-2-carboxylate using Bacillus aryabhattai esterase produces distinct chromatographic peaks (retention time and peak area ratios) . H-NMR analysis of diastereomeric derivatives (e.g., methyl esters) can also confirm configuration via splitting patterns (e.g., δH 3.76 ppm for methyl groups in (S)-isomers) .
What physicochemical properties are critical for handling this compound in laboratory settings?
Key properties include:
Advanced Research Questions
How can enantioselective biocatalysis be optimized for resolving (R,S)-Ethyl Indoline-2-carboxylate?
The Bacillus aryabhattai esterase achieves >99% enantiomeric excess (ee) for (S)-Indoline-2-carboxylic acid under optimized conditions (pH 7.5, 30°C, 24h incubation). Key parameters include:
- Substrate concentration : ≤10 mM to avoid enzyme inhibition.
- Co-solvents : 10% DMSO enhances substrate solubility without denaturing the enzyme.
- Immobilization : Cross-linked enzyme aggregates (CLEAs) improve reusability (5 cycles with <10% activity loss) .
Contradictions in literature about optimal pH (e.g., pH 7 vs. 8) may arise from strain-specific enzyme isoforms .
What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models reaction pathways, such as palladium-mediated C–N coupling. Key steps include:
- Transition state analysis : Gibbs free energy barriers (ΔG‡) for intramolecular cyclization.
- Solvent effects : Polarizable Continuum Models (PCM) account for acetone/water mixtures.
Benchmarking against experimental data (e.g., 61% yield in cyclization ) validates computational predictions. Exact exchange terms in functionals improve thermochemical accuracy (±2.4 kcal/mol error) .
How do structural modifications of this compound impact its pharmacological activity?
Derivatization at the indoline nitrogen or ester group alters bioactivity. For example:
- Acylation : Friedel-Crafts acylation at the indole C-5 position introduces ketone groups, enhancing binding to serotonin receptors .
- Hydrolysis : (S)-Indoline-2-carboxylic acid (from enzymatic resolution) is a key intermediate in ACE inhibitors like perindopril .
Structure-activity relationships (SAR) are validated via X-ray crystallography (SHELX refinement) and molecular docking .
Methodological Challenges and Contradictions
Why do discrepancies exist in reported enantioselectivity for this compound resolution?
Variations in enzyme sources (e.g., wild-type vs. engineered Bacillus strains) and assay conditions (e.g., substrate purity, detection limits) lead to conflicting ee values. For example, crude enzyme extracts may show lower selectivity (80% ee) compared to purified isoforms (99% ee) . Standardizing protocols (e.g., fixed pH, substrate/enzyme ratio) mitigates these issues.
How can conflicting crystallographic data for this compound derivatives be resolved?
Discrepancies in bond lengths/angles often arise from low-resolution data or twinning. SHELXL refinement with TWIN/BASF commands improves model accuracy for challenging crystals. Cross-validation against spectroscopic data (e.g., H-C HMBC correlations) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
